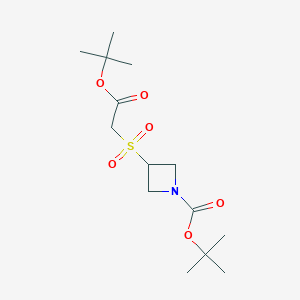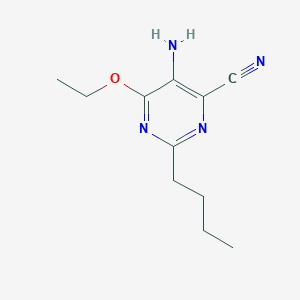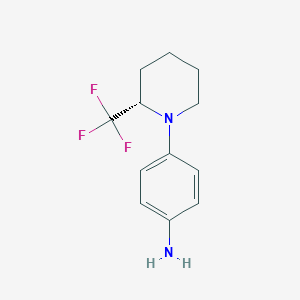![molecular formula C6H4N4 B13093195 Pyrimido[4,5-D]pyrimidine CAS No. 254-64-8](/img/structure/B13093195.png)
Pyrimido[4,5-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[4,5-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its structural similarity to purines and its potential applications in medicinal chemistry. This bicyclic compound consists of fused pyrimidine rings, making it an isomer of pteridines, which are integral components of nucleic and folic acids. The unique structure of this compound allows it to exhibit a variety of biological activities, including antiproliferative, antioxidant, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Two primary synthetic routes are commonly employed to prepare pyrimido[4,5-D]pyrimidine derivatives:
-
Acylation and Cyclization:
- Starting Material: 5-acetyl-4-aminopyrimidines.
- Reaction: Acylation followed by cyclization using ammonium acetate (NH4OAc).
- Products: Pyrimido[4,5-D]pyrimidines with various substituents (alkyl, aryl, hetaryl) at positions 2 and 7 .
-
Reductive Amination and Cyclization:
- Starting Material: 5-acetyl-4-aminopyrimidines.
- Reaction: Reductive amination of the acetyl group followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3).
- Products: 6-alkyl-3,4-dihydropyrimido[4,5-D]pyrimidines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the above synthetic routes suggests their potential adaptation for large-scale production. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimido[4,5-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using oxidizing agents.
Reduction: Formation of reduced derivatives using reducing agents.
Substitution: Introduction of different substituents at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3).
Major Products: The reactions typically yield derivatives with modified functional groups, enhancing the compound’s biological activity and chemical stability .
Applications De Recherche Scientifique
Pyrimido[4,5-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of pyrimido[4,5-D]pyrimidine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes such as phosphodiesterase, dihydrofolate reductase, and protein kinases (e.g., RAF kinase, P38 protein kinase).
Molecular Targets: Binds to nucleic acids, disrupting their function and leading to antiproliferative effects.
Pathways: Modulates signaling pathways involved in cell growth, inflammation, and apoptosis.
Comparaison Avec Des Composés Similaires
Pyrimido[4,5-D]pyrimidine is compared with other similar compounds, such as pyrimido[5,4-D]pyrimidine and purines:
Pyrimido[5,4-D]pyrimidine: Another isomer with similar biological activities but different structural properties.
Purines: Naturally occurring compounds with a similar bicyclic structure, essential for DNA and RNA synthesis.
Uniqueness: this compound’s unique structural features and diverse biological activities make it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
254-64-8 |
|---|---|
Formule moléculaire |
C6H4N4 |
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
pyrimido[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H4N4/c1-5-2-8-4-10-6(5)9-3-7-1/h1-4H |
Clé InChI |
QGDYVSSVBYMOJN-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC=NC2=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


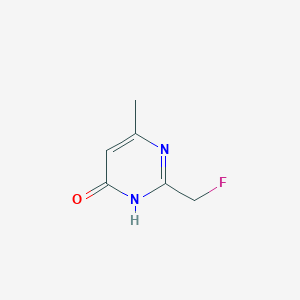

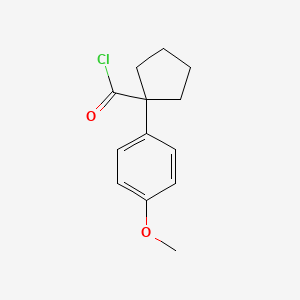
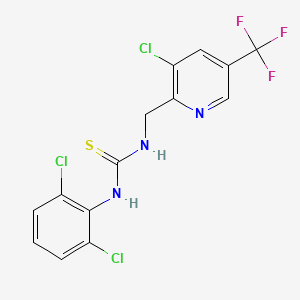
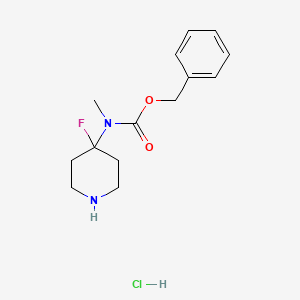
![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)
![1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone](/img/structure/B13093164.png)



